molecular formula C7H14N2 B031134 N,N'-Diisopropylcarbodiimide CAS No. 693-13-0

N,N'-Diisopropylcarbodiimide

Cat. No.: B031134
CAS No.: 693-13-0
M. Wt: 126.2 g/mol
InChI Key: BDNKZNFMNDZQMI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N,N’-Diisopropylcarbodiimide (DIC) is primarily used in peptide synthesis . Its main targets are the carboxyl groups of amino acids, which are the building blocks of peptides .

Mode of Action

DIC acts as a coupling agent in peptide synthesis . It facilitates the formation of peptide bonds, which are the links between amino acids in a peptide chain . DIC reacts with the carboxyl group of one amino acid to form an active ester intermediate, which then reacts with the amino group of another amino acid to form a peptide bond .

Biochemical Pathways

The primary biochemical pathway affected by DIC is peptide synthesis . By facilitating the formation of peptide bonds, DIC plays a crucial role in the production of peptides, which are essential components of proteins and play numerous roles in biological processes .

Pharmacokinetics

Its use is primarily external to biological systems, in the controlled environment of a laboratory .

Result of Action

The result of DIC’s action is the successful coupling of amino acids to form peptides . This is a crucial step in the synthesis of proteins, which are fundamental to the structure and function of all living cells .

Action Environment

The efficacy and stability of DIC are influenced by various environmental factors. For instance, it is sensitive to moisture and needs to be stored in a dry environment . Additionally, the reaction conditions, such as temperature and pH, can affect the efficiency of peptide bond formation .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Diisopropylcarbodiimide can be synthesized through the oxidation of N,N’-diisopropylthiourea. The process involves the following steps :

    Synthesis of N,N’-diisopropylthiourea: Isopropylamine and carbon disulfide are reacted in a solvent like toluene at a controlled temperature of 35°C.

    First Oxidation: The resulting N,N’-diisopropylthiourea is filtered, dried, and subjected to an oxidation reaction.

    Secondary Oxidation: A catalyst and oxidant are added, and the mixture is reacted at 60-65°C for an hour.

    Desulfurization: Sodium sulfide solution is added to the oxidation solution, and the mixture is heated to 70-75°C for 1-2 hours.

    Neutralization and Purification: The solution is neutralized, washed, dried, and the solvent is removed under vacuum to obtain N,N’-diisopropylcarbodiimide.

Industrial Production Methods: The industrial production of N,N’-diisopropylcarbodiimide follows similar steps but on a larger scale, ensuring high yield and purity. The process is designed to be environmentally friendly, with minimal waste and no pollution .

Properties

InChI

InChI=1S/C7H14N2/c1-6(2)8-5-9-7(3)4/h6-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNKZNFMNDZQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C=NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
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DSSTOX Substance ID

DTXSID4025086
Record name Diisopropylcarbodiimide
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Molecular Weight

126.20 g/mol
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Physical Description

Colorless liquid; [Merck Index]
Record name 1,3-Diisopropylcarbodiimide
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Boiling Point

147 °C
Record name 1,3-Diisopropylcarbodiimide
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Solubility

Soluble in chloroform, methylene chloride, acetonitrile, dioxane, dimethylformamide, and tetrahydrofuran
Record name 1,3-Diisopropylcarbodiimide
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Density

0.806 g/cu cm at 25 °C
Record name 1,3-Diisopropylcarbodiimide
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Vapor Pressure

9.79 [mmHg], 5.1 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

693-13-0
Record name Diisopropylcarbodiimide
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Record name N,N'-Diisopropylcarbodiimide
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Record name DIISOPROPYLCARBODIIMIDE
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Synthesis routes and methods I

Procedure details

By carrying out the operation according to the procedure of Example 31, starting with 58.5 mg of 4-methylsulfonylbenzoic acid, 26.4 mg of hydroxybenzotriazole in solution in 0.5 cm3 of dimethylformamide, 0.0302 cm3 of diisopropylcarbodiimide, a solution of 30 mg of 1-[bis(4-chlorophenyl)methyl]azetidin-3-ylamine in 0.5 cm3 of anhydrous dichloromethane, and 3 cm3 of anhydrous dichloromethane, N-{l-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-4-methylsulfonylbenzamide is obtained in the form of a white crystals [1H NMR spectrum (300 MHz, CDCl3, δ in ppm): 3.03 (mt: 2H) 3.09 (s: 3H); 3.61 (broad t, J=7.5 Hz: 2H); 4.35 (s: 1H); 4.73 (mt: 1H); 6.55 (broad d, J=7.5 Hz: 1H); from 7.20 to 7.35 (mt: 8H); 7.96 (d, J=8 Hz: 2H); 8.03 (d, J=8 Hz: 2H)].
Name
N-{l-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-4-methylsulfonylbenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
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Reaction Step One
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3 mL
Type
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58.5 mg
Type
reactant
Reaction Step Two
Quantity
26.4 mg
Type
reactant
Reaction Step Three
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0.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

By carrying out the operation according to the procedure of Example 31, starting with 58.5 mg of 3-phenylsulfonylpropionic acid, 26.4 mg of hydroxybenzotriazole in solution in 0.5 cm3 of dimethylformamide, 0.0302 cm3 of diisopropylcarbodiimide, a solution of 30 mg of 1-[bis(4-chlorophenyl)methyl]azetidin-3-ylamine in 0.5 cm3 of anhydrous dichloromethane, and 3 cm3 of anhydrous dichloromethane, N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-4-methanesulfonylbenzamide is obtained in the form of a lacquer [1H NMR spectrum (300 MHz, CDCl3, δ in ppm): 2.71 (t, J=7.5 Hz: 2H) 2.86 (mt: 2H); from 3.40 to 3.55 (mt: 4H); 4.26 (s: 1H); 4.45 (mt: 1H); 6.22 (broad d, J=7.5 Hz: 1H); from 7.20 to 7.35 (mt: 8H); 7.59 (broad t, J=7.5 Hz: 2H); 7.69 (tt, J=7.5 and 1.5 Hz: 1H); 7.93 (broad d, J=7.5 Hz: 2H)].
Name
N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-4-methanesulfonylbenzamide
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Type
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3 mL
Type
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Type
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26.4 mg
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Synthesis routes and methods III

Procedure details

After 4.44 g (0.45 mmol/g) of Rink Amide MBHA resin commercially available was swollen in DMF, the resin was treated with 50 mL of 20% piperidine/DMF solution for 20 minutes to remove the Fmoc group. The resulting resin was washed with DMF and treated in DMF with 4.21 g (8 mmol) of Fmoc-Trp(Boc)-OH, 1.27 mL (8 mmol) of DIPCDI and 1.31 g (8 mmol) of HOOBt at room temperature for 90 minutes, whereby Trp(Boc) was introduced to give the Fmoc-Trp(Boc)-Rink Amide MBHA resin. In a similar manner, Orn(Mtt) was introduced to give 2 mmol of the Fmoc-Orn(Mtt)-Trp(Boc)-Rink Amide MBHA resin. After the resin obtained was washed and swollen in toluene, 30 mL of TFA/TIS/TFE/toluene (1/5/47/47) was added, followed by shaking for 30 minutes and removing the solution by filtration. This procedure was repeated until yellow color caused by free Mtt group in a TFA/TIS/TFE/toluene (1/5/47/47) solution disappeared when the solution was added; thus the Mtt group was removed. The resulting Fmoc-Orn-Trp(Boc)-Rink Amide MBHA resin was neutralized with 5%-DIEA/toluene solution. After washing with toluene, 15 mL of toluene-TFE (4:1) and 1.95 g (6 mmol) of N-methyl-N,N′-bis-Boc-1-guanylpyrazole obtained in REFERENCE EXAMPLE 1 were added to the resin. DIEA was added to the mixture to adjust pH of the solution to 10. The solution was shaken for 15 hours to give Fmoc-Arg(Boc2,Me)-Trp(Boc)-Rink Amide MBHA resin (2 mmol). After the resin obtained was dried in MeOH, 0.03 mmol was weighed and reswollen in DMF. Leu was introduced in the same manner as described above to give 0.03 mmol of Fmoc-Leu-Arg(Boc2,Me)-Trp(Boc)-Rink Amide MBHA resin. After Fmoc deprotection in 20% piperidine/DMF solution, the resin was treated in DMF with 51.5 mg (0.12 mmol) of Fmoc-Phe-Ψ(CH2CH2)-Gly-OH obtained in REFERENCE EXAMPLE 3, 19.1 μl (0.12 mmol) of DIPCDI and 240 μl of 0.5 M HOAt/DMF solution at room temperature for 150 minutes. The resin was washed with DMF and then treated with 10.9 μl of (0.12 mmol) of Ac2O and 20.9 μl (0.12 mmol) of DIEA for capping of residual amino groups. Subsequently, the resin was shaken overnight in 2 mL of DMF solution of Ac-D-Tyr-Hyp-Asn-Thr-OH (0.06 mmol) synthesized in a conventional manner of the liquid-phase process, 31.2 mg (0.06 mmol) of PyAOP, 120 μl (0.06 mmol) of 0.5 M HOAt/DMF solution and 10.5 μl (0.06 mmol) of DIEA to give Ac-D-Tyr-Hyp-Asn-Thr-Phe-Ψ(CH2CH2)-Gly-Leu-Arg(Boc2,Me)-Trp(Boc)-Rink Amide MBHA resin. After drying, 1.5 mL of TFA/PhSMe/m-cresol/H2O/TIS/EDT (80/5/5/5/2.5/2.5) was added to the resin and stirred for 90 minutes.
Name
HOAt DMF
Quantity
240 μL
Type
reactant
Reaction Step One
[Compound]
Name
Fmoc-Phe-Ψ(CH2CH2)-Gly-OH
Quantity
51.5 mg
Type
reactant
Reaction Step Two
Name
piperidine DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
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0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solid mixture of N-(4-amino-5-benzothiazol-2-yl-5-oxo-pentyl)-guanidine (0.24 g, 0.83 mmol) and 1-acetyl-4-hydroxy-pyrrolidine-2-carboxylic acid (0.14 g, 0.83 mmol) was dissolved in THF (10 mL) and water (2 mL). To the reaction mixture was then added N,N′-diisopropyl carbodiimide to yield a reaction mixture of pH 1.8 at 0° C. The pH of the reaction mixture was adjusted to about 5.5 with 8% NaHCO3. The reaction mixture was stirred at ambient temperature for 4 hours. The title compound was detected by HPLC (180 mg) and assayed by weight analysis.
Name
N-(4-amino-5-benzothiazol-2-yl-5-oxo-pentyl)-guanidine
Quantity
0.24 g
Type
reactant
Reaction Step One
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0.14 g
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reactant
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10 mL
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2 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-Diisopropylcarbodiimide
Reactant of Route 2
N,N'-Diisopropylcarbodiimide
Reactant of Route 3
Reactant of Route 3
N,N'-Diisopropylcarbodiimide
Reactant of Route 4
Reactant of Route 4
N,N'-Diisopropylcarbodiimide
Reactant of Route 5
Reactant of Route 5
N,N'-Diisopropylcarbodiimide
Reactant of Route 6
Reactant of Route 6
N,N'-Diisopropylcarbodiimide

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